
1-(2-Bromophenyl)-2-diazonioethen-1-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromophenyl)-2-diazonioethen-1-olate is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a diazonium group and an ethenolate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-2-diazonioethen-1-olate typically involves the diazotization of 2-bromoaniline followed by the reaction with an appropriate ethenolate precursor. The diazotization process involves treating 2-bromoaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt. This intermediate is then reacted with an ethenolate compound under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(2-Bromophenyl)-2-diazonioethen-1-olate undergoes various types of chemical reactions, including:
Electrophilic Substitution: The diazonium group can participate in electrophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reaction conditions.
Coupling Reactions: The diazonium group can engage in coupling reactions with aromatic compounds to form azo compounds.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nucleophiles such as halides, cyanides, and hydroxides. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under specific conditions to achieve the desired transformations.
Coupling Reactions: Aromatic compounds and catalysts such as copper salts are used to facilitate the coupling reactions, often conducted in the presence of a base.
Major Products Formed
Electrophilic Substitution: Products include substituted phenyl derivatives where the diazonium group is replaced by the nucleophile.
Oxidation and Reduction: Products vary based on the specific reaction, including oxidized or reduced forms of the original compound.
Coupling Reactions: Azo compounds are the major products formed from coupling reactions.
科学研究应用
1-(2-Bromophenyl)-2-diazonioethen-1-olate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(2-Bromophenyl)-2-diazonioethen-1-olate involves its ability to act as an electrophile due to the presence of the diazonium group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
1-(2-Bromophenyl)-2-diazonioethen-1-olate can be compared with other diazonium compounds, such as:
1-(4-Bromophenyl)-2-diazonioethen-1-olate: Similar structure but with the bromine atom in the para position.
1-(2-Chlorophenyl)-2-diazonioethen-1-olate: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromophenyl)-2-diazonioethen-1-ol: Similar structure but with a hydroxyl group instead of the ethenolate moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethenolate group, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
CAS 编号 |
46004-44-8 |
|---|---|
分子式 |
C8H5BrN2O |
分子量 |
225.04 g/mol |
IUPAC 名称 |
1-(2-bromophenyl)-2-diazoethanone |
InChI |
InChI=1S/C8H5BrN2O/c9-7-4-2-1-3-6(7)8(12)5-11-10/h1-5H |
InChI 键 |
SQOCKNFREUXBEQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)C=[N+]=[N-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



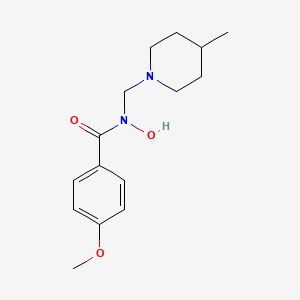
![{[(Pent-4-en-2-yl)oxy]methyl}benzene](/img/structure/B14651785.png)
![Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate](/img/structure/B14651786.png)
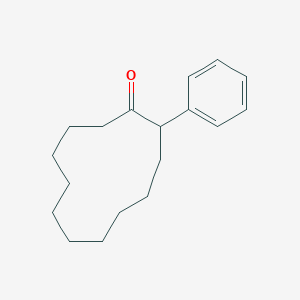
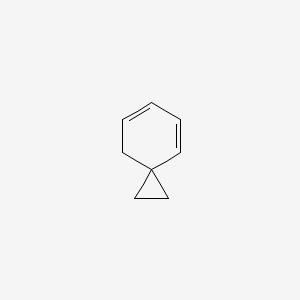

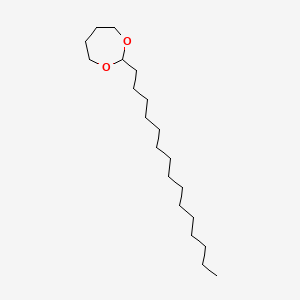

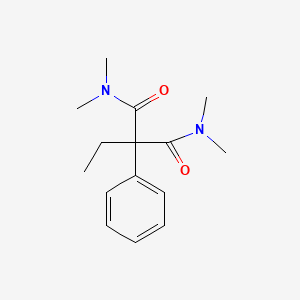
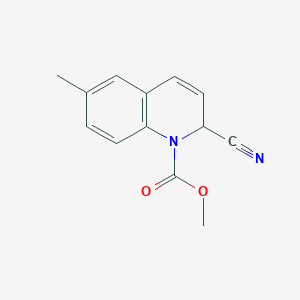
![2-Methoxy-6-methyl-[1,4,3,5]oxathiadiazine 4,4-dioxide](/img/structure/B14651831.png)


